Potentiation of Anticonvulsant Activity via 5-Furyl Scaffold Derivatization
While direct comparative data for the parent compound (35771-65-4) is limited, class-level inference from studies on its S-derivatives demonstrates the unique potential of the 5-furyl-1,2,4-triazole-3-thione core. A specific derivative, 2-[5-(furan-2-yl)-4-fenil-4H-1,2,4-triazole-3-ylthio]-1-(4-chlorfeniletanon), exhibited anticonvulsant activity exceeding that of the reference drug Phenobarbitalum by a factor of 1.23 on the korazol model of seizures in rats [1]. This establishes the 5-furyl triazole-3-thione core as a privileged scaffold for achieving high-efficacy anticonvulsant effects that surpass a clinical standard.
| Evidence Dimension | Anticonvulsant activity |
|---|---|
| Target Compound Data | 2-[5-(furan-2-yl)-4-fenil-4H-1,2,4-triazole-3-ylthio]-1-(4-chlorfeniletanon) |
| Comparator Or Baseline | Phenobarbitalum |
| Quantified Difference | 1.23x higher activity |
| Conditions | Korazol model of seizures in rats |
Why This Matters
This class-level data suggests that the 5-furyl triazole-3-thione core is a valuable starting material for developing novel anticonvulsant agents with potentially superior efficacy to existing drugs.
- [1] Parchenko VV. Anticonvulsant activity of 5-(furan-2-yl)-4R1-1,2,4-triazole-3-thione S-derivatives. Pharmaceutical Journal. 2018;6:56-60. View Source
